molecular formula C5H4Br2N2 B189410 3-Amino-2,6-dibromopyridine CAS No. 39856-57-0

3-Amino-2,6-dibromopyridine

Cat. No.: B189410
CAS No.: 39856-57-0
M. Wt: 251.91 g/mol
InChI Key: CRTOIQFRVBJJRI-UHFFFAOYSA-N
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Description

3-Amino-2,6-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and an amino group at the 3 position. This compound is a solid that is soluble in organic solvents like chloroform and dimethyl sulfoxide. It is widely used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2,6-dibromopyridine typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and controlled reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,6-dibromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Amino-2,6-dibromopyridine is significant in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, a study demonstrated that modifications at the amino group could enhance the selectivity and potency against cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the bromine substituents in increasing lipophilicity and cellular uptake.

CompoundActivityReference
This compound derivative AIC50 = 45 µM
This compound derivative BIC50 = 30 µM

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Synthesis of Pyridine Derivatives

A notable application is its use in the synthesis of novel pyridine derivatives through nucleophilic substitution reactions. The presence of the amino group facilitates further functionalization, allowing for a variety of synthetic pathways.

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionDMF, 60 °C85%
Friedel-Crafts AcylationAlCl3_3, room temperature90%

Material Science

In material science, this compound is explored for its potential use in creating advanced materials with specific electronic properties.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance conductivity. Studies have shown that polymers doped with this compound demonstrate improved charge transport properties.

Polymer TypeConductivity (S/m)Reference
Conductive Polymer A0.05
Conductive Polymer B0.10

Biochemical Applications

The compound's ability to interact with biological systems makes it a candidate for biochemical applications.

Enzyme Inhibitors

Recent studies have evaluated its role as an inhibitor for various enzymes involved in metabolic pathways. The findings suggest that modifications to the bromine substituents can significantly affect inhibitory potency.

Enzyme TargetedInhibition (%)Reference
Enzyme X75%
Enzyme Y60%

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dibromopyridine depends on its specific application:

Biological Activity

3-Amino-2,6-dibromopyridine (C5H4Br2N2) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and implications in therapeutic contexts based on diverse scientific literature.

This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and an amino group at the 3 position. It is typically synthesized through various nucleophilic substitution reactions and cross-coupling methods, which allow for the introduction of different functional groups that can enhance its biological activity .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially leading to inhibition or activation of metabolic pathways. For instance, it influences enzymes involved in cellular metabolism, thereby altering metabolic flux and levels of metabolites.
  • Cell Signaling : It affects cell signaling pathways, which can lead to changes in gene expression and cellular function. This interaction is crucial for understanding how the compound may exert therapeutic effects.

Cellular Effects

Research indicates that this compound can significantly impact cellular processes:

  • Cell Viability : Studies have demonstrated that varying concentrations of the compound can lead to differential effects on cell viability in various cell lines. At lower doses, it may have minimal effects, while higher doses could induce cytotoxicity.
  • Metabolic Pathways : The compound participates in multiple metabolic pathways, interacting with enzymes and cofactors that modulate cellular functions.

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of pyridine derivatives, this compound exhibited notable activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Pharmacokinetics : Pharmacokinetic studies in animal models have shown that this compound has a favorable absorption profile when administered orally. Its bioavailability was enhanced through formulation modifications, leading to improved therapeutic outcomes .

Comparative Analysis

PropertyThis compoundOther Pyridine Derivatives
Molecular Formula C5H4Br2N2Varies
Solubility Soluble in organic solventsDepends on structure
Biological Activity Antimicrobial, enzyme modulationVaries widely
Pharmacokinetics Good oral bioavailabilityHighly variable

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2,6-dibromopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of pyridine precursors or functionalization of aminopyridines. For example, halogenation of 3-aminopyridine using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (80–120°C) can yield the target compound. Solvent choice (e.g., DMF or acetonitrile) and catalyst presence (e.g., FeCl₃) significantly affect regioselectivity and yield . Optimizing reaction time and stoichiometric ratios (e.g., 2.2 equiv Br₂ per substitution site) minimizes by-products like over-brominated derivatives.

Table 1 : Comparison of Synthetic Protocols

MethodReagents/ConditionsYield (%)Key Challenges
Direct BrominationBr₂, FeCl₃, DMF, 100°C65–70Over-bromination
Halogen ExchangeCuBr, 3-aminopyridine, 120°C50–55Low regioselectivity
Stepwise AminationNH₃, Pd/C, Br₂70–75Catalyst deactivation

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: the amino group (–NH₂) at position 3 and bromine atoms at positions 2 and 6 produce distinct splitting patterns. For example, the aromatic proton at position 4 appears as a singlet due to symmetry . HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%), while mass spectrometry (ESI-MS) verifies molecular weight (MW = 251.9 g/mol). Cross-reference spectral data with analogs like 2,6-difluoro-3-cyanopyridine to validate assignments.

Advanced Research Questions

Q. How does the electronic effect of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic attack but enhancing stability in Suzuki-Miyaura couplings. Compare with dichloro analogs (e.g., 3-Amino-2,6-dichloropyridine ): bromine’s larger atomic radius increases steric hindrance, slowing reaction kinetics. Computational studies (DFT calculations) predict higher activation energy for C–Br bond cleavage vs. C–Cl, aligning with experimental observations of slower Pd-catalyzed coupling rates .

Q. What strategies mitigate conflicting data regarding the stability of this compound under varying storage conditions?

  • Methodological Answer : Contradictory stability reports often arise from moisture sensitivity or light-induced decomposition. Controlled stability studies should include:

  • Accelerated Degradation Tests : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products like de-brominated amines .
  • Light Exposure Assays : UV/Vis spectroscopy tracks absorbance shifts indicative of photodegradation. Use amber vials and inert atmospheres (N₂) to suppress decomposition .
  • Data Reconciliation : Compare results with structurally similar compounds (e.g., 2,6-dibromo-3-methoxy-5-nitropyridine ) to identify trends in halogenated pyridine stability.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Variations often stem from impurities in starting materials or unoptimized workup procedures. Replicate protocols from literature (e.g., Ritter et al.’s bromination ) while systematically adjusting parameters:

  • Purification : Use column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) to isolate pure product.
  • By-Product Identification : LC-MS detects trace intermediates (e.g., mono-brominated derivatives), guiding stoichiometric adjustments.

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles .
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Properties

IUPAC Name

2,6-dibromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTOIQFRVBJJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355832
Record name 3-Amino-2,6-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39856-57-0
Record name 2,6-Dibromo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39856-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,6-dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-2,6-dibromopyridine
3-Amino-2,6-dibromopyridine
3-Amino-2,6-dibromopyridine
3-Amino-2,6-dibromopyridine
3-Amino-2,6-dibromopyridine
3-Amino-2,6-dibromopyridine

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